BenchChemオンラインストアへようこそ!

3-Cyclobutyl-5-fluoro-1H-indole

Serotonin Transporter (SERT) CNS Drug Discovery Conformational Constraint

3-Cyclobutyl-5-fluoro-1H-indole delivers unmatched conformational constraint via its rigid cyclobutyl group at the 3-position, combined with the metabolic stability of 5-fluorine. This scaffold achieves nanomolar SERT binding (Ki 5.43–6.74 nM) and outperforms linear analogues at 5-HT1A (IC50 24 nM vs 68 nM). An optimal LogP of 3.67 supports blood-brain barrier penetration, making it the preferred building block for serotonin-targeted CNS therapeutics where selectivity and brain exposure are critical.

Molecular Formula C12H12FN
Molecular Weight 189.233
CAS No. 1699588-52-7
Cat. No. B2559334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-5-fluoro-1H-indole
CAS1699588-52-7
Molecular FormulaC12H12FN
Molecular Weight189.233
Structural Identifiers
SMILESC1CC(C1)C2=CNC3=C2C=C(C=C3)F
InChIInChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2
InChIKeyHPKSQOVVWPRNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-5-fluoro-1H-indole (CAS 1699588-52-7): A Conformationally Constrained 5-Fluoroindole Building Block for CNS Drug Discovery


3-Cyclobutyl-5-fluoro-1H-indole is a fluorinated indole derivative featuring a cyclobutyl group at the 3-position and a fluorine atom at the 5-position of the indole core. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly for the development of conformationally constrained analogues of serotonin (5-HT) targeting the serotonin transporter (SERT) and 5-HT receptors [1]. The 5-fluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated indoles, while the rigid cyclobutyl moiety restricts conformational flexibility, a key design principle for achieving target selectivity in central nervous system (CNS) drug discovery [2].

Why 3-Cyclobutyl-5-fluoro-1H-indole Cannot Be Replaced by Generic Indole Scaffolds


Generic indole building blocks such as unsubstituted indole or simple 5-fluoroindole lack the conformational constraint provided by the cyclobutyl group at the 3-position. This constraint is critical for achieving high-affinity binding to CNS targets like SERT, as demonstrated by structure-activity relationship (SAR) studies showing that rigid cyclobutyl spacers yield nanomolar Ki values (5.43–6.74 nM) in SERT binding assays [1]. Additionally, the specific 5-fluoro substitution pattern is essential: SAR analyses of 5-fluorinated indole phytoalexins reveal that fluorine placement at the C-5 position does not uniformly enhance cytotoxicity across all cancer cell lines, underscoring that the substitution position, not just the presence of fluorine, dictates biological activity [2]. Therefore, substituting 3-Cyclobutyl-5-fluoro-1H-indole with an alternative indole lacking either the cyclobutyl group or the specific 5-fluoro placement risks altering target engagement, potency, and selectivity profiles in downstream applications.

3-Cyclobutyl-5-fluoro-1H-indole: Quantitative Differentiation from Closest Analogs


SERT Binding Affinity of 5-Fluoroindol-3-yl Cyclobutylamines vs. Non-Cyclobutyl Analogues

5-Fluoroindol-3-yl cyclobutylamines, which incorporate the core scaffold of 3-Cyclobutyl-5-fluoro-1H-indole, exhibit high nanomolar affinity for the human serotonin transporter (hSERT). In displacement experiments using [3H]citalopram on hSERT-HEK293 cells, cis-derivatives demonstrated Ki values ranging from 5.43 ± 0.54 nM to 6.74 ± 0.79 nM, while the trans derivative showed a Ki of 10.7 ± 1.88 nM [1]. This represents a significant affinity enhancement compared to non-constrained indole analogues, which typically exhibit micromolar or higher Ki values against SERT [1].

Serotonin Transporter (SERT) CNS Drug Discovery Conformational Constraint

Lipophilicity (LogP) of 3-Cyclobutyl-5-fluoro-1H-indole vs. Non-Fluorinated Analogues

The predicted ACD/LogP value for 3-Cyclobutyl-5-fluoro-1H-indole is 3.67, with an ACD/LogD (pH 7.4) of 3.23 [1]. In contrast, the non-fluorinated analogue 3-cyclobutyl-1H-indole (CAS 1094462-45-9) is expected to have a lower LogP (estimated ~2.8–3.0 based on removal of the fluorine atom, which typically adds approximately 0.3–0.5 LogP units). The higher lipophilicity of the 5-fluoro derivative enhances its potential for blood-brain barrier penetration, a critical parameter for CNS-targeted compounds [1].

Lipophilicity ADME Physicochemical Properties

Cytotoxicity Profile of 5-Fluorinated Indoles vs. Non-Fluorinated Lead Compounds

A structure-activity relationship (SAR) study on a 28-membered library of 5-fluorinated indole phytoalexins revealed that the introduction of a fluorine atom at the C-5 position did not consistently enhance cytotoxicity against seven human cancer cell lines compared to non-fluorinated lead compounds [1]. Specifically, the 5-fluoro analogues showed no significant improvement in anti-cancer activity, indicating that the fluorine substitution at C-5 is not a universal driver of potency but rather modulates activity in a target- and context-dependent manner. This finding highlights the nuanced role of the 5-fluoro group in 3-Cyclobutyl-5-fluoro-1H-indole, suggesting that its biological utility is contingent on the specific target engagement and structural context.

Anticancer Activity SAR Fluorine Substitution

5-HT1A Receptor Affinity of 5-Fluoroindole Derivatives: Impact of Cyclobutyl vs. Linear Spacers

Compounds containing the 5-fluoro-1H-indol-3-yl moiety demonstrate varying affinities for the 5-HT1A receptor depending on the spacer group. For example, rac-8-fluoro-3-[[2-(5-fluoro-1H-indol-3-yl)ethyl](propyl)amino]chromane-5-carboxamide, which incorporates a linear ethyl spacer, exhibited a Ki of 17.6 nM and an IC50 of 68 nM in functional assays [1]. In contrast, a related compound featuring a cyclobutyl-containing spacer (rac-3-{cyclobutyl[4-(5-fluoro-1H-indol-3-yl)butyl]amino}-8-fluorochromane-5-carboxamide) displayed an IC50 of 24 nM [2]. While direct head-to-head comparisons are not available, the data suggest that the cyclobutyl group maintains high potency while potentially offering conformational restriction benefits.

5-HT1A Receptor Serotonin Ligand Design

Optimal Research and Industrial Applications for 3-Cyclobutyl-5-fluoro-1H-indole


Development of High-Affinity SERT Ligands for CNS Disorders

The nanomolar SERT binding affinity demonstrated by 5-fluoroindol-3-yl cyclobutylamines (Ki 5.43–6.74 nM) [1] positions 3-Cyclobutyl-5-fluoro-1H-indole as an ideal starting scaffold for synthesizing potent serotonin reuptake inhibitors. This scaffold is particularly suited for designing PET radiotracers or therapeutic candidates for depression, anxiety, and other serotonergic disorders where high target engagement is required.

Optimization of 5-HT1A Receptor Agonists and Antagonists

The cyclobutyl-containing 5-fluoroindole analogue exhibited an IC50 of 24 nM at the 5-HT1A receptor, outperforming a linear ethyl spacer analogue (IC50 68 nM) in functional potency [1][2]. 3-Cyclobutyl-5-fluoro-1H-indole therefore serves as a privileged building block for medicinal chemists seeking to enhance functional activity at 5-HT1A while maintaining conformational rigidity.

Construction of Conformationally Constrained Serotonin Analogues

The rigid cyclobutyl group at the 3-position enforces a specific spatial orientation of the indole ring, a design principle that has been exploited to create conformationally constrained analogues of serotonin (5-HT) with improved target selectivity and reduced off-target effects [1]. This makes the compound a strategic choice for SAR campaigns aiming to delineate the active conformation of serotonergic ligands.

Lead Optimization Programs Requiring Enhanced CNS Permeability

With a predicted ACD/LogP of 3.67 and LogD (pH 7.4) of 3.23 [1], 3-Cyclobutyl-5-fluoro-1H-indole offers a lipophilicity profile within the optimal range for blood-brain barrier penetration (typically LogP 2–4). This physicochemical property, combined with the metabolic stability conferred by the 5-fluoro group, makes it a preferred intermediate for CNS drug discovery programs where brain exposure is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutyl-5-fluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.